(3R,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione

Catalog No.
S3018108
CAS No.
5845-58-9
M.F
C9H16N2O2
M. Wt
184.239
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-...

CAS Number

5845-58-9

Product Name

(3R,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione

IUPAC Name

(3R,6R)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione

Molecular Formula

C9H16N2O2

Molecular Weight

184.239

InChI

InChI=1S/C9H16N2O2/c1-5(2)4-7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12)/t6-,7-/m1/s1

InChI Key

DBJPZCJQDRPOME-RNFRBKRXSA-N

SMILES

CC1C(=O)NC(C(=O)N1)CC(C)C

solubility

not available

(3R,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione is a cyclic compound featuring a piperazine ring, which is a six-membered ring containing two nitrogen atoms. This compound is characterized by the presence of a methyl group at the 3-position and a 2-methylpropyl group at the 6-position of the piperazine ring. Its molecular formula is C9H16N2O2C_9H_{16}N_2O_2, and it is known for its potential applications in medicinal chemistry and biological research.

  • Oxidation: The compound can be oxidized to form corresponding oxides using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can yield different reduced forms of the compound, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by reagents such as halogens or alkylating agents.

These reactions allow for the modification of the compound's structure, leading to derivatives with potentially altered biological activities.

Research indicates that (3R,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione exhibits significant biological activity. It has been investigated for its potential effects on various biochemical pathways and interactions with biomolecules. The exact mechanisms of action are still under investigation, but preliminary studies suggest that it may interact with specific receptors or enzymes, influencing physiological processes.

The synthesis of (3R,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione typically involves:

  • Cyclization: The reaction of 2-methylpropylamine with suitable diketones to form the piperazine ring.
  • Reaction Conditions: This process often requires controlled conditions with solvents such as ethanol or methanol and may involve catalysts to facilitate cyclization.
  • Industrial Production: In industrial settings, large-scale production may utilize batch or continuous processes optimized for high yield and purity. Techniques like high-performance liquid chromatography (HPLC) are commonly employed for purification.

(3R,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione has several notable applications:

  • Medicinal Chemistry: It serves as a building block in the synthesis of more complex pharmaceutical compounds.
  • Biological Research: The compound is investigated for its potential therapeutic properties and interactions with biological systems.
  • Industrial Use: It may also be utilized in producing specialty chemicals and materials.

Studies on the interactions of (3R,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione with various biomolecules have revealed its potential to modulate biochemical pathways. These interactions can lead to changes in cellular responses and may contribute to its observed biological effects. Further research is needed to elucidate specific targets and mechanisms.

Several compounds share structural similarities with (3R,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dioneStereoisomer with opposite configurationPotentially different biological activity due to stereochemistry
(3S,6R)-3-Methyl-6-(sulfanylmethyl)piperazine-2,5-dioneContains a sulfanylmethyl groupMay exhibit distinct chemical reactivity
(3S,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dioneStereoisomer differing at one centerInvestigated for similar therapeutic properties

The uniqueness of (3R,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione lies in its specific stereochemistry and substituent arrangement, which may influence its biological activity and chemical reactivity compared to its analogs. Further studies comparing these compounds could provide insights into their respective pharmacological profiles and applications in drug development.

XLogP3

0.8

Dates

Last modified: 04-15-2024

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